5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by:
- Position 1: A 4-isopropylphenyl group (electron-donating substituent).
- Position 4: A carboxylic acid moiety (providing acidity and hydrogen-bonding capacity).
- Position 5: A methoxymethyl group (enhancing hydrophilicity and steric bulk).
This structure combines hydrophobic (isopropylphenyl), hydrophilic (carboxylic acid, methoxymethyl), and hydrogen-bonding functionalities, making it relevant for pharmaceutical and materials science applications .
Properties
IUPAC Name |
5-(methoxymethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)10-4-6-11(7-5-10)17-12(8-20-3)13(14(18)19)15-16-17/h4-7,9H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNKEUFYLIDJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, potential therapeutic applications, and underlying mechanisms based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring that is known for its ability to interact with various biological targets. The methoxymethyl and isopropylphenyl substituents contribute to its lipophilicity and potential bioactivity.
Antitumor Activity
Recent studies highlight the antitumor potential of triazole derivatives, including the compound . Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, a study assessed a series of triazole-containing hybrids against human tumor cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results showed that derivatives with similar structures had IC50 values ranging from 12.22 µM to 60.20 µM, indicating varying degrees of potency against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| This compound | MCF-7 | TBD |
| This compound | HepG2 | TBD |
The mechanism by which triazole derivatives exert their antitumor effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For instance, some studies suggest that these compounds may interfere with the cell cycle , induce apoptosis , or inhibit angiogenesis—processes essential for tumor growth and metastasis .
Antimicrobial Activity
In addition to antitumor properties, triazoles have been explored for their antimicrobial activities . The presence of the triazole ring enhances the interaction with microbial enzymes and receptors. Preliminary assays indicate that derivatives similar to this compound show promising results against various bacterial strains.
Case Study 1: In Vitro Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines using the Sulforhodamine B assay. The study found that modifications in the phenyl moiety significantly affected cytotoxicity. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
Case Study 2: Structure–Activity Relationship (SAR)
The SAR analysis revealed that substituents on the triazole ring play a crucial role in determining biological activity. For instance, compounds with para-substituted phenyl groups demonstrated higher potency against HepG2 cells compared to their ortho or meta counterparts .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and its analogues:
Electronic and Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-isopropylphenyl group (target compound) is electron-donating, increasing the electron density of the triazole ring, which may enhance nucleophilic substitution reactivity. The methoxymethyl group (target) offers moderate hydrophilicity, while carboxymethyl () increases acidity and metal-binding capacity due to an additional carboxylic acid group .
Hydrogen Bonding and Crystal Packing :
- The methyl-substituted analogue () forms inversion dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), critical for crystal engineering. The target compound’s methoxymethyl group may disrupt such packing due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
